molecular formula C24H24ClN5O2S B11270548 N-(2-chlorobenzyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

N-(2-chlorobenzyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11270548
M. Wt: 482.0 g/mol
InChI Key: ALEGOEMTNNIVAX-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core This core is synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.

Properties

Molecular Formula

C24H24ClN5O2S

Molecular Weight

482.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C24H24ClN5O2S/c1-2-29-15-20-22(28-29)23(32)30(13-12-17-8-4-3-5-9-17)24(27-20)33-16-21(31)26-14-18-10-6-7-11-19(18)25/h3-11,15H,2,12-14,16H2,1H3,(H,26,31)

InChI Key

ALEGOEMTNNIVAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3Cl)CCC4=CC=CC=C4

Origin of Product

United States

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